N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural features of this compound, including the benzothiazole and chromene moieties, contribute to its diverse chemical reactivity and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the production of thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to a decrease in inflammation, pain, and fever, which are typically mediated by these substances .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play key roles in inflammation and pain signaling . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a reduction in the production of these inflammatory mediators .
Result of Action
The inhibition of the COX enzymes by this compound leads to a decrease in the production of prostaglandins and thromboxanes . This can result in a reduction of inflammation, pain, and fever . In addition, some compounds with similar structures have demonstrated anti-inflammatory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit anti-inflammatory activity, which is believed to be mediated through its inhibition of the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in the inflammatory response .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activity against various human tumor cell lines . This suggests that it may influence cell function by inducing apoptosis or inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level through its interactions with various biomolecules. For instance, it has been found to inhibit the COX enzymes, which suggests that it may exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis .
Metabolic Pathways
Given its structural similarity to other benzothiazoles, it is likely that it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
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Formation of Benzothiazole Intermediate: : The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 4,5-dimethyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
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Chromene Synthesis: : The chromene moiety is synthesized separately through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester in the presence of a base, such as sodium ethoxide.
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Coupling Reaction: : The final step involves the coupling of the benzothiazole intermediate with the chromene derivative. This is typically carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an anti-inflammatory and antimicrobial agent. Its ability to inhibit certain enzymes and interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Studies have shown that derivatives of benzothiazole and chromene exhibit significant pharmacological activities, including anticancer, antiviral, and neuroprotective properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in the fields of electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
- N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide
Uniqueness
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both benzothiazole and chromene moieties in its structure This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one of these moieties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-8-16-17(11(10)2)20-19(25-16)21-18(23)15-9-13(22)12-5-3-4-6-14(12)24-15/h3-9H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYBOICQSSNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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